(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine

LogP Lipophilicity Drug Design

Procure (S)-2-(2,2,2-Trifluoroethyl)piperazine, a chiral fluorinated piperazine building block, specifically the (S)-enantiomer, not its racemic counterpart. Its trifluoroethyl group enhances lipophilicity (LogP ~1.16) and metabolic stability, while (S)-stereochemistry provides defined geometry for target engagement. Ideal for constructing stereochemically pure drug candidates in CNS, kinase inhibitor, and GPCR programs, eliminating chiral resolution steps. Minimum 95% purity. R&D use only.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
Cat. No. B12821141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC(F)(F)F
InChIInChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2/t5-/m0/s1
InChIKeyFAXXAILEMUPCBP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine: Chiral Fluorinated Piperazine Building Block CAS 1240584-16-0


(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine (CAS: 1240584-16-0) is a chiral fluorinated piperazine derivative characterized by an (S)-configured stereocenter at the 2-position of the piperazine ring bearing a 2,2,2-trifluoroethyl substituent . The compound has the molecular formula C₆H₁₁F₃N₂ and a molecular weight of 168.16 g/mol . This compound serves as a chiral fluorinated molecular building block , with the trifluoroethyl group imparting enhanced lipophilicity (calculated ACD/LogP of -0.16 for the racemic form) and metabolic stability compared to non-fluorinated piperazine analogs .

Why (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine Cannot Be Replaced with Generic Piperazines


The (S)-enantiomer of 2-(2,2,2-trifluoroethyl)-piperazine is not functionally interchangeable with its (R)-enantiomer or racemic mixture due to stereochemistry-dependent binding interactions in biological systems [1]. Additionally, substitution with non-fluorinated piperazine analogs fails to reproduce key physicochemical properties: the trifluoroethyl group provides enhanced lipophilicity with a calculated LogP of approximately 1.16 (racemic form) versus approximately 0.1 for unsubstituted piperazine [2], and confers improved resistance to enzymatic degradation compared to non-fluorinated analogs . For procurement decisions, these differences translate to distinct synthetic utility and biological outcomes that generic substitution cannot replicate.

(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine: Quantitative Differentiation Evidence


Lipophilicity Enhancement: Trifluoroethyl Piperazine vs. Unsubstituted Piperazine

The introduction of a 2,2,2-trifluoroethyl substituent onto the piperazine scaffold markedly increases calculated lipophilicity. The racemic 2-(2,2,2-trifluoroethyl)piperazine exhibits a calculated LogP of 1.15780 [1], whereas unsubstituted piperazine has an experimental LogP of approximately -0.17 to 0.1 [2]. This represents an increase of approximately 1.0–1.3 LogP units attributable to the trifluoroethyl modification.

LogP Lipophilicity Drug Design

pH-Dependent Lipophilicity Profile (LogD) of Trifluoroethyl Piperazine

The distribution coefficient (LogD) of 2-(2,2,2-trifluoroethyl)piperazine varies significantly with pH, a property critical for understanding its behavior in different physiological compartments. At pH 7.4 (physiological), the calculated ACD/LogD is -0.95, whereas at pH 5.5 (lysosomal/endosomal), LogD drops to -2.47 . This pH-dependent lipophilicity profile differs from unsubstituted piperazine, which exhibits LogD values that are consistently more negative across the pH range due to its lower intrinsic lipophilicity and distinct ionization behavior [1].

LogD Ionization Bioavailability

Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer (CAS: 1240584-16-0) and (R)-enantiomer (CAS: 1240584-52-4) of 2-(2,2,2-trifluoroethyl)piperazine are distinct chemical entities with separate CAS registry numbers . The (S)-enantiomer is commercially available with a minimum purity specification of 95% . In contrast, the racemic mixture (CAS: 910444-24-5) contains a 50:50 mixture of both enantiomers and is a distinct procurement item [1].

Chiral Purity Enantiomer Stereochemistry

Metabolic Stability: Trifluoroethyl Piperazines vs. Non-Fluorinated Analogs

Trifluoroethyl-substituted piperazine derivatives exhibit improved resistance to enzymatic degradation compared to their non-fluorinated counterparts . The trifluoroethyl group has been shown to enhance the metabolic stability of piperazine derivatives by reducing susceptibility to cytochrome P450-mediated oxidation . While direct quantitative in vitro half-life data for (S)-2-(2,2,2-trifluoroethyl)-piperazine itself is not publicly available, this represents a well-established class-level property of fluorinated piperazines that is relevant to procurement decisions for drug discovery programs [1].

Metabolic Stability Enzymatic Degradation Pharmacokinetics

Regioisomeric Differentiation: 2-Substituted vs. 1-Substituted Trifluoroethyl Piperazine

The target compound (S)-2-(2,2,2-trifluoroethyl)-piperazine bears the trifluoroethyl substituent at the 2-position of the piperazine ring, which creates a chiral center. Its regioisomer, 1-(2,2,2-trifluoroethyl)piperazine (CAS: 13349-90-1), bears the same substituent at the 1-position (ring nitrogen) and is achiral . The 2-substituted derivative has a calculated polar surface area (PSA) of 24.06 Ų and LogP of 1.15780 [1], while the 1-substituted regioisomer has a PSA of 15.27 Ų and LogP values ranging from 0.45 to 1.05 depending on the data source [2][3]. This difference in PSA (approximately 8.8 Ų higher for the 2-substituted derivative) affects hydrogen-bonding capacity and molecular recognition.

Regioisomer Substitution Pattern Reactivity

Synthetic Utility: Chiral Building Block for Fluorinated Drug Candidates

The (S)-enantiomer of 2-(2,2,2-trifluoroethyl)-piperazine serves as a chiral fluorinated molecular building block . In contrast, 1-(2,2,2-trifluoroethyl)piperazine hydrochloride (CAS: 195447-63-3) is widely used as an achiral pharmaceutical intermediate for CNS agents, antivirals, and kinase inhibitors [1][2]. The target compound uniquely combines chirality with fluorination at the 2-position, enabling stereoselective construction of drug candidates with defined three-dimensional geometry.

Chiral Building Block Asymmetric Synthesis Pharmaceutical Intermediate

Procurement-Driven Application Scenarios for (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine


Chiral CNS Drug Candidate Synthesis Requiring Enhanced Blood-Brain Barrier Penetration

Medicinal chemistry programs targeting CNS disorders can utilize (S)-2-(2,2,2-trifluoroethyl)-piperazine as a chiral building block to construct stereochemically defined drug candidates. The trifluoroethyl group confers a calculated LogP of approximately 1.16 for the racemic form versus approximately 0.1 for unsubstituted piperazine [1], while the (S)-stereochemistry provides defined three-dimensional geometry for target engagement . The LogD at pH 7.4 of -0.95 indicates favorable passive diffusion characteristics at physiological pH, which is relevant for CNS penetration predictions. This compound is particularly suitable when both stereochemical control and enhanced lipophilicity are required in the same building block.

Asymmetric Synthesis of Fluorinated Kinase Inhibitors

Kinase inhibitor discovery programs frequently require chiral piperazine scaffolds with optimized pharmacokinetic properties. (S)-2-(2,2,2-trifluoroethyl)-piperazine provides the (S)-enantiomer with minimum 95% purity [1], enabling direct incorporation into stereochemically pure intermediates without chiral resolution steps. The trifluoroethyl group enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogs . For procurement decisions, this compound offers a distinct advantage over racemic 2-(2,2,2-trifluoroethyl)piperazine (CAS: 910444-24-5), which requires additional separation steps to obtain enantiomerically pure products .

Development of Metabolically Stable GPCR Modulators

For G protein-coupled receptor (GPCR) modulator programs where piperazine-containing scaffolds are prevalent, (S)-2-(2,2,2-trifluoroethyl)-piperazine offers the combination of stereochemical definition and enhanced metabolic stability. The 2-substituted regioisomer provides a distinct hydrogen-bonding profile with PSA of 24.06 Ų [1] compared to 1-substituted regioisomers (PSA 15.27 Ų) , potentially altering receptor binding interactions. The trifluoroethyl moiety's electron-withdrawing properties can influence binding affinity , while class-level evidence indicates improved resistance to enzymatic degradation — a critical factor for compounds intended for chronic oral dosing.

Stereoselective Construction of Antiviral Agents

Antiviral drug discovery programs, particularly those targeting HIV-1 or other viral entry mechanisms where piperazine derivatives have demonstrated activity [1], may benefit from (S)-2-(2,2,2-trifluoroethyl)-piperazine as a chiral intermediate. The compound's (S)-stereochemistry enables the synthesis of stereochemically pure drug candidates, which is essential for achieving consistent target binding and avoiding off-target effects associated with the opposite enantiomer. The trifluoroethyl group contributes enhanced lipophilicity (LogP ≈ 1.16) and metabolic stability that can improve the overall pharmacokinetic profile of antiviral candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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